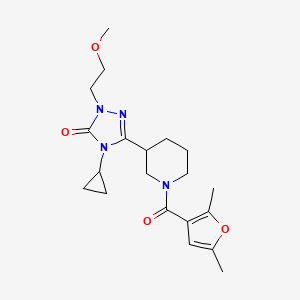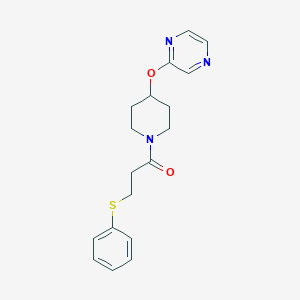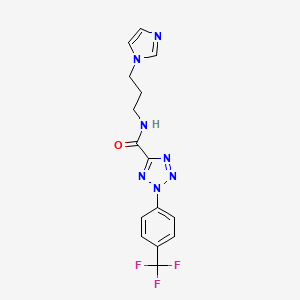
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[5-(3-methoxyphenyl)isoxazol-3-yl]methanol” is a compound that has a molecular formula of C11H11NO3 and a molecular weight of 205.21 . Another related compound is “{[5-(3-methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride” with a molecular formula of C11 H12 N2 O2 and a molecular weight of 204.23 .
Molecular Structure Analysis
The molecular structure of the related compound “{[5-(3-methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride” is represented by the SMILES notation: COc1cccc(c1)c1cc(CN)no1 .
Scientific Research Applications
Alzheimer's Disease Research
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide and its derivatives have been studied for their potential therapeutic effects in Alzheimer's disease. Compounds structurally related to this chemical, such as N-Hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide, have shown promising results in inhibiting histone deacetylase 6 (HDAC6). This inhibition leads to a decrease in tau protein phosphorylation and aggregation, which are key pathological features of Alzheimer's disease. The compound also exhibits neuroprotective activities by inducing ubiquitination and has shown potential in improving learning and memory impairments in animal models, indicating its therapeutic promise for Alzheimer's disease (Hsueh-Yun Lee et al., 2018).
Antidiabetic Research
In the realm of antidiabetic research, related compounds to N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide have been synthesized and evaluated for their potential as antihyperglycemic agents. For instance, derivatives like 5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)-phenyl]methyl]benzamide (KRP-297) were identified as promising candidates for treating diabetes mellitus due to their significant antihyperglycemic effects (M. Nomura et al., 1999).
Antiviral Research
The compound and its structural analogues have also been explored for antiviral applications. A study focused on synthesizing benzamide-based 5-aminopyrazoles and their derivatives demonstrated significant anti-influenza A virus activities. Some synthesized compounds showed notable antiviral activities against the H5N1 subtype of the influenza virus, highlighting the potential of these compounds in treating avian influenza and contributing to the broader field of antiviral research (A. Hebishy et al., 2020).
properties
IUPAC Name |
N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c1-26-14-6-4-5-12(9-14)17-10-13(24-27-17)11-23-18(25)15-7-2-3-8-16(15)19(20,21)22/h2-10H,11H2,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPZAHZJQIZUFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

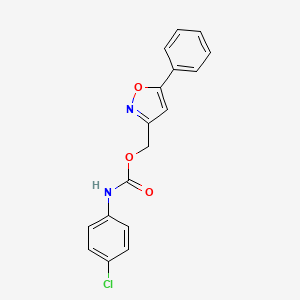

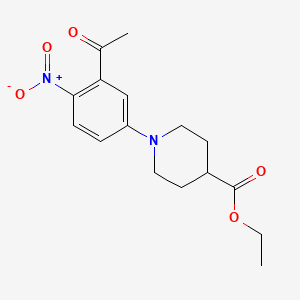
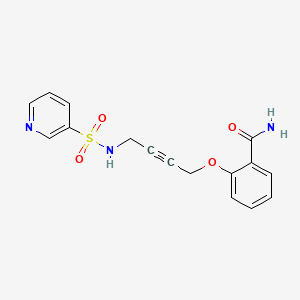
![(9s,10s)-13-((E)-(4-(dimethylamino)benzylidene)amino)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2388166.png)


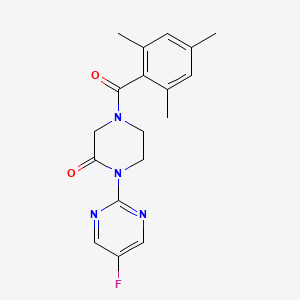
![2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2388171.png)
![(E)-4-(Dimethylamino)-N-[4-(dimethylamino)-4-methylcyclohexyl]but-2-enamide](/img/structure/B2388172.png)
